Barbatic acid

Description

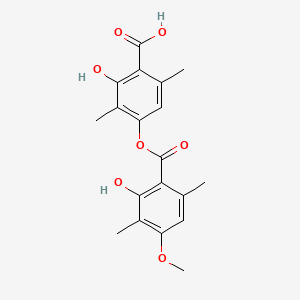

Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl- has been reported in Acarospora fuscata, Pseudocyphellaria norvegica, and other organisms with data available.

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-8-7-13(11(4)16(20)14(8)18(22)23)26-19(24)15-9(2)6-12(25-5)10(3)17(15)21/h6-7,20-21H,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKBRSYSHBPUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170115 | |

| Record name | Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17636-16-7 | |

| Record name | Barbatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017636167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Barbatic Acid: A Technical Guide for Researchers

Barbatic acid, a depside-class organic compound, is a noteworthy secondary metabolite produced predominantly by various lichen species. First isolated in 1880 from Usnea barbata, its potential cytotoxic, antimicrobial, and antineoplastic properties have garnered interest within the scientific and drug development communities.[1] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its biosynthetic pathway.

Natural Sources of this compound

This compound is synthesized by the fungal partner (mycobiont) in a lichen symbiosis. It is particularly prevalent in lichens belonging to the genera Usnea and Cladonia.[1][2] However, its presence has been confirmed across a broader range of genera. The concentration and presence of this compound can be highly variable, even within the same species, depending on geographical location and the specific chemotype of the lichen.

Key lichen genera and species known to produce this compound include:

-

Usnea : Commonly known as beard lichens, this genus is a primary source. Species include Usnea barbata, Usnea longissima, and Usnea ceratina.[1][3]

-

Cladonia : This diverse genus includes several species that produce this compound, such as Cladonia coccifera, Cladonia miniata var. parvipes, and Cladonia salzmannii.[1][4]

-

Cladia : Notably, Cladia aggregata has been identified as a significant source, with some chemotypes containing this compound as the major secondary metabolite.[5][6]

-

Other Documented Sources : this compound has also been reported in lichens such as Acarospora fuscata and Pseudocyphellaria norvegica.[7]

Quantitative Analysis of this compound Content

Quantifying the exact yield of this compound from lichen thalli is challenging due to significant chemical variation. The concentration is influenced by environmental factors and the genetic makeup of the lichen's mycobiont. While comprehensive data on percentage by dry weight is limited, studies on solvent extracts provide valuable quantitative insights.

| Lichen Species | Extraction Solvent | This compound Concentration in Extract | Reference |

| Cladia aggregata | Diethyl Ether | 93% | [5] |

| Usnea longissima | Acetone | Identified as a major isolated compound | [1][8] |

| Cladia aggregata | Diethyl Ether | Identified as the major compound in Brazilian chemotypes | [6] |

Note: The variability in secondary metabolite production is a critical consideration. For instance, studies on Cladia aggregata in Brazil have identified five distinct chemotypes, with this compound being the dominant compound in the majority, but sometimes occurring alongside other substances like 4-O-demethylthis compound, homosekikaic acid, or stictic acid.[3][9]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from lichen material typically involves solvent extraction followed by purification. The following protocol is a synthesized methodology based on established procedures for Cladia aggregata.[5][6]

1. Sample Preparation:

-

Collection and Cleaning: Harvest lichen thalli from their substrate. Manually remove any debris, substrate material (bark, rock), and other contaminants.

-

Drying: Air-dry the cleaned lichen material thoroughly to reduce moisture content, which can interfere with extraction efficiency.

-

Grinding: Pulverize the dried thalli into a fine powder using a grinder or mortar and pestle to increase the surface area for solvent penetration.

2. Solvent Extraction (Soxhlet Method):

-

Apparatus: Assemble a Soxhlet apparatus, which allows for continuous extraction with a minimal amount of solvent.

-

Solvent Selection: Diethyl ether is a commonly used and effective solvent for extracting this compound.[5][6] Acetone can also be used.[1]

-

Procedure:

-

Place the powdered lichen material (e.g., 50g) into a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the selected solvent (e.g., diethyl ether).

-

Heat the flask. The solvent vaporizes, travels up a distillation arm, and condenses in the condenser. The condensed solvent drips into the chamber housing the thimble.

-

Once the chamber is full, the solvent and extracted compounds are siphoned back into the flask.

-

Allow this cycle to repeat for a designated period (e.g., 8 hours) to ensure exhaustive extraction.[6]

-

3. Purification:

-

Concentration: After extraction, remove the solvent from the extract using a rotary evaporator to yield a crude residue.

-

Crystallization/Washing: The crude ether extract can be purified by washing it with a less polar solvent in which this compound has lower solubility. For instance, washing the crude extract with chloroform in a funnel under pressure can be used to crystallize and isolate this compound.[6]

4. Analysis and Characterization:

-

Thin-Layer Chromatography (TLC): Use TLC to monitor the purity of the fractions during purification and to compare the isolated compound with a known standard.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity assessment of the isolated this compound. A purity of over 95% is often achievable.[5]

-

Structural Elucidation: Confirm the molecular structure of the purified compound using spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry.[5]

Biosynthesis of this compound

This compound is a polyketide, biosynthesized through the acetyl-polymalonate pathway.[1] The process is orchestrated by a multi-enzyme complex known as polyketide synthase (PKS).

The key steps are:

-

Polyketide Chain Formation: The biosynthesis is initiated by a non-reducing polyketide synthase. Recent genomic studies have identified a specific PKS gene, pks1, as crucial for this process.[5] This enzyme catalyzes the successive condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

-

Cyclization: The polyketide chain undergoes intramolecular cyclization reactions to form two aromatic orsellinate-derived rings.[1]

-

Formation of Precursor: This process yields the direct precursor to this compound, a compound identified as 4-O-demethylthis compound.[5]

-

Esterification (Depside Bond Formation): The two monomeric rings are joined by an ester bond to form the final depside structure of this compound. This step likely involves tailoring enzymes that modify the PKS product.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. Determination of the content in usnic acid and polyphenols from the extracts of Usnea barbata L. and the evaluation of their antioxidant activity - Katalog - Lichenological literature [jjh.cz]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. pakbs.org [pakbs.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

Barbatic acid discovery and isolation from lichens.

An In-depth Technical Guide to the Discovery and Isolation of Barbatic Acid from Lichens

Abstract

This compound, a β-orcinol depside found in various lichen species, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anticancer, and molluscicidal properties. This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative data summaries, and graphical representations of workflows and biosynthetic pathways to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Lichens are a unique symbiotic association of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). They are prolific producers of secondary metabolites, many of which are exclusive to these organisms. These "lichen substances" exhibit a wide range of biological activities. Among these compounds is this compound, a didepside first identified in the 19th century.[1] Structurally, it is formed by the esterification of two substituted derivatives of orsellinic acid.[2] Its potent bioactivities, such as pro-apoptotic effects on cancer cells and schistosomicidal action, make it a promising candidate for further investigation and development.[1][2][3]

Discovery and Occurrence

This compound was first isolated in 1880 by chemists John Stenhouse and Charles Groves from the lichen Usnea barbata, commonly known as beard lichen.[1][2][4] Later, a compound named coccellic acid, isolated from Cladonia coccifera, was identified as being identical to this compound.[2] It is a characteristic metabolite in several lichen genera, indicating its significant chemotaxonomic role.

Table 1: Selected Lichen Species Containing this compound

| Genus | Species | Reference(s) |

|---|---|---|

| Usnea | Usnea barbata | [2][4] |

| Usnea longissima | [4] | |

| Usnea ceratina | [4] | |

| Cladonia | Cladonia coccifera | [2] |

| Cladonia miniata | [2] | |

| Cladonia aggregata | [5] | |

| Pseudocyphellaria | Pseudocyphellaria norvegica | [6][7] |

| Acarospora | Acarospora fuscata |[6] |

Physicochemical Properties

This compound is a crystalline solid with well-defined chemical and physical properties. A summary of its key characteristics is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid | [2] |

| Synonyms | Barbatinic acid, Coccellic acid | [1][2] |

| Molecular Formula | C₁₉H₂₀O₇ | [2][6][7] |

| Molecular Weight | 360.36 g/mol | [2][6] |

| Melting Point | 184 - 187 °C | [2][4][8] |

| Appearance | Colorless needles, rhombic prisms, or thin lamellae | [2][4] |

| Solubility | Soluble in methanol, DMSO, diethyl ether, acetone | [1][5] |

| CAS Number | 17636-16-7 |[1] |

Experimental Protocols: Isolation, Purification, and Analysis

The following section provides detailed methodologies for the extraction of this compound from lichen thalli, its subsequent purification, and analytical characterization.

Workflow for this compound Isolation

Caption: Workflow for the isolation and analysis of this compound.

Protocol 1: Extraction from Lichen Thalli

This protocol describes a standard method for obtaining a crude extract rich in this compound using a Soxhlet apparatus.

-

Preparation: Collect lichen material (e.g., 10-20 g of Usnea barbata) and clean it of any debris. Air-dry the thalli in a well-ventilated area away from direct sunlight. Once completely dry, grind the lichen into a fine powder using a blender or mortar and pestle.

-

Soxhlet Extraction: Place the powdered lichen into a cellulose thimble and insert it into a Soxhlet extractor.[9]

-

Solvent Addition: Fill the boiling flask with a suitable solvent such as diethyl ether or acetone.[5][10] The volume should be approximately 1.5 times the volume of the extractor body.

-

Extraction Process: Heat the solvent to a gentle boil. Allow the apparatus to cycle for 6-8 hours. The solvent will repeatedly wash over the lichen powder, extracting the secondary metabolites.

-

Concentration: After extraction, allow the apparatus to cool. Transfer the solvent containing the extract to a round-bottom flask and concentrate it using a rotary evaporator under reduced pressure until a gummy or solid crude extract is obtained.[11]

-

Storage: Store the crude extract in a sealed, light-protected vial at 4°C to prevent degradation.[9]

Protocol 2: Purification by Column Chromatography

This protocol is designed to separate this compound from other compounds in the crude extract.

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column, allowing the solvent to drain while gently tapping to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance.

-

Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the initial mobile phase solvent (e.g., hexane:ethyl acetate, 9:1 v/v). Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.[9]

-

Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the solvent system by increasing the proportion of ethyl acetate. For example, start with hexane:ethyl acetate (9:1), then move to (8:2), (7:3), and so on.

-

Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL each).

-

Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (Protocol 3) to identify those containing this compound.

-

Final Purification: Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from a suitable solvent (e.g., methanol/water mixture) to obtain pure, crystalline this compound.

Structural Elucidation and Characterization

Confirmation of the identity and purity of the isolated compound is critical. Standard chromatographic and spectroscopic methods are employed for this purpose.

Chromatographic Analysis

Thin-Layer Chromatography (TLC) provides a rapid method for monitoring the purification process, while High-Performance Liquid Chromatography (HPLC) is used for final purity assessment and quantification.

Table 3: Chromatographic Data for this compound Analysis

| Parameter | Value | Conditions / Notes | Reference(s) |

|---|---|---|---|

| TLC Rf Value | ~0.43 | Mobile Phase: Toluene:Dioxane:Acetic Acid (180:45:5 v/v/v). Stationary Phase: Silica gel. | [5] |

| HPLC Retention Time | ~19.7 min | Specific conditions vary; a C18 column with a gradient of acetonitrile and water (with formic acid) is common. | [5] |

| HPLC Purity | >95% | Purity achieved after successful column chromatography and recrystallization. | [1][5] |

| UV λmax | 214, 276, 310 nm | Detected using a photodiode array (PDA) detector coupled with HPLC. |[2] |

Spectroscopic Analysis

Spectroscopic data provides definitive structural information. Key data from Nuclear Magnetic Resonance (NMR) and elemental analysis are summarized below.

Table 4: Key Spectroscopic Data for this compound (C₁₉H₂₀O₇)

| Technique | Key Signals / Data | Interpretation | Reference(s) |

|---|---|---|---|

| ¹H-NMR | δ 1.99, 2.00, 2.47, 2.56 (s) | Four methyl (Ar-CH₃) groups | [8] |

| δ 3.86 (s) | One methoxy (-OCH₃) group | [8] | |

| δ 6.60, 6.69 (s) | Two aromatic protons (Ar-H) | [8] | |

| δ 10.73 (s) | Hydroxyl proton (-OH) | [8] | |

| ¹³C-NMR | δ 8.1, 9.1, 22.8, 23.8 | Four methyl carbons | [8] |

| δ 55.7 | Methoxy carbon | [8] | |

| δ 105-165 | Aromatic, ester, and carboxylic carbons | [8] | |

| Elemental Analysis | Calculated: C 63.33%, H 5.59% | Confirms molecular formula | [8] |

| | Experimental: C 62.48%, H 5.44% | Close agreement with theoretical values |[8] |

Biosynthesis and Biological Activity

Biosynthesis Pathway

This compound is synthesized via the polyketide pathway, which is common for phenolic compounds in lichens. The pathway involves the condensation of acetate and malonate units to form a polyketide chain, which then undergoes cyclization and aromatization to form orsellinic acid derivatives. Two such units are then joined by an ester linkage to form the final depside structure.[2]

Caption: Simplified biosynthetic pathway of this compound.

Reported Biological Activities

This compound has demonstrated a range of significant biological effects, making it a molecule of interest for drug development.

Caption: Overview of the biological activities of this compound.

Key activities include:

-

Anticancer Activity: It shows cytotoxic and pro-apoptotic activity against various cancer cell lines, with a particularly potent effect observed against the A549 human lung cancer cell line (IC₅₀ of 1.8 ± 0.7 µM).[1]

-

Molluscicidal and Schistosomicidal Activity: this compound is effective against Biomphalaria glabrata, the snail vector for schistosomiasis, and the cercarial stage of the Schistosoma mansoni parasite.[3][5] This suggests its potential for controlling this neglected tropical disease.[12] Notably, it shows low toxicity to non-target organisms and human cells at effective concentrations.[3][5]

-

Antimicrobial Activity: The compound exhibits bactericidal effects against pathogens like Staphylococcus aureus.[5]

-

Photosynthesis Inhibition: this compound can irreversibly bind to proteins in the photosystem II complex, thereby inhibiting photosynthesis.[2]

Conclusion

This compound stands out as a lichen-derived natural product with significant therapeutic potential. This guide outlines its history, prevalence, and physicochemical properties, while providing robust, detailed protocols for its isolation and characterization. The methodologies and data presented herein offer a foundational resource for researchers aiming to explore the full potential of this compound in pharmacology and medicine. Further studies into its specific mechanisms of action and preclinical development are warranted.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound from Cladia aggregata (lichen): Cytotoxicity and in vitro schistosomicidal evaluation and ultrastructural analysis against adult worms of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coloriasto: Barbatic acidCHAPTER XVI. Lichens, Lichen acids, and Colouring Matters Derived Therefrom. [coloriasto.blogspot.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C19H20O7 | CID 167666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikidata [wikidata.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenolic Secondary Metabolites and Antiradical and Antibacterial Activities of Different Extracts of Usnea barbata (L.) Weber ex F.H.Wigg from Călimani Mountains, Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Offers a New Possibility for Control of Biomphalaria Glabrata and Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Barbatic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbatic acid, a naturally occurring depside found predominantly in lichens of the genera Usnea and Cladonia, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a particular focus on its potential applications in drug development. Detailed experimental protocols for its isolation, purification, and characterization are provided, alongside an exploration of its mechanisms of action, including its influence on cellular signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically known as 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid.[1] It belongs to the structural class of depsides, which are esters formed from two or more hydroxybenzoic acid units. The molecule consists of two substituted phenyl rings linked by an ester group.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid[1] |

| Chemical Formula | C₁₉H₂₀O₇[1] |

| Molecular Weight | 360.36 g/mol [1] |

| CAS Number | 17636-16-7 |

| PubChem CID | 167666 |

| ChEBI ID | 144123 |

| Canonical SMILES | CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C=C(C=C2C)OC)O |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 187 °C (369 °F) | [1] |

| Appearance | White to off-white solid; can exist as small rhombic prisms, long needles, or delicate thin sheets.[1][2] | |

| Solubility | Soluble in methanol and DMSO.[3] Insoluble in water. | |

| LogP | 3.25740 | [4] |

| pKa | Not available | |

| Boiling Point | 574.5 °C at 760 mmHg | [4] |

| Density | 1.328 g/cm³ | [4] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of promising biological activities, including anticancer, antiparasitic, and anti-inflammatory effects.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It is potently active against the A549 human lung cancer cell line and moderately active against HeLa (cervical cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) cell lines.[3] Further research has indicated its antineoplastic activity against HEp-2 (larynx adenocarcinoma), NCI-H292 (squamous cell lung carcinoma), and KB (nasopharyngeal squamous cell carcinoma) cells.[5]

While the precise molecular mechanisms are still under investigation, some evidence suggests that the anticancer effects of lichen-derived compounds, including depsides similar to this compound, may involve the induction of apoptosis (programmed cell death) through the mitochondrial pathway.[6] This can involve the loss of mitochondrial membrane potential and the activation of caspases.[6] Some studies on analogues of this compound have suggested the involvement of signaling pathways such as WNT, STAT3, and NF-κB.[5]

Caption: Putative anticancer mechanism of this compound.

Antiparasitic Activity

This compound has shown significant activity against the trematode Schistosoma mansoni, the parasite responsible for schistosomiasis.[3][7] It has been demonstrated to be effective against adult worms and cercariae at low concentrations, suggesting its potential as a schistosomicidal agent.[1][7] Importantly, this compound has shown no toxicity to human peripheral blood mononuclear cells at concentrations effective against the parasite.[7]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, the general mechanisms of similar natural phenolic compounds often involve the modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] These pathways are central to the production of pro-inflammatory cytokines.

Caption: Hypothesized anti-inflammatory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Lichens

Caption: Workflow for isolating this compound from lichens.

Methodology:

-

Sample Preparation: Clean and air-dry the lichen thalli (e.g., Cladia aggregata). Grind the dried material into a fine powder.

-

Extraction: Perform successive extractions of the powdered lichen material with a suitable organic solvent, such as diethyl ether, using a Soxhlet apparatus.

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Methodology:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, such as methanol or DMSO, to prepare a stock solution. Prepare a series of standard solutions by diluting the stock solution.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase is a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of around 254 nm is suitable for this compound.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Cytotoxicity Assay (MTT Assay)

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. This data can be used to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its demonstrated anticancer and antiparasitic properties warrant further investigation into its mechanisms of action and potential for therapeutic development. The experimental protocols provided in this guide offer a foundation for researchers to explore the properties and applications of this intriguing lichen metabolite. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Lichen secondary metabolites are responsible for induction of apoptosis in HT-29 and A2780 human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound from Cladia aggregata (lichen): Cytotoxicity and in vitro schistosomicidal evaluation and ultrastructural analysis against adult worms of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Barbatic Acid in Usnea Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbatic acid, a prominent secondary metabolite found in lichens of the Usnea genus, is a depside with a range of interesting biological activities. As a polyphenolic compound, it is synthesized through the polyketide pathway, a common route for the production of a diverse array of natural products in fungi. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, tailored for professionals in research and drug development. The guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the polyketide pathway, with acetyl-CoA and malonyl-CoA serving as the primary building blocks. The core of the pathway is catalyzed by a non-reducing polyketide synthase (NR-PKS).

Core Synthesis by Non-Reducing Polyketide Synthase (NR-PKS)

The initial steps in the formation of the two aromatic rings of this compound are carried out by an iterative Type I NR-PKS. These large, multidomain enzymes catalyze the sequential condensation of acetate units to form a polyketide chain, which is then cyclized and aromatized to produce orsellinic acid moieties. A key feature of the PKSs involved in depside biosynthesis is the presence of two acyl carrier protein (ACP) domains, which are essential for the synthesis of the two separate phenolic rings that will ultimately be linked.

Recent genomic and heterologous expression studies have identified a specific PKS gene, designated as pks1, that is directly implicated in the biosynthesis of a key precursor to this compound. When expressed in a heterologous host, the pks1 gene product was shown to synthesize 4-O-demethylthis compound. Furthermore, high expression levels of pks1 have been observed in lichen thalli that contain this compound, providing strong evidence for its central role in the pathway.

Tailoring Steps: The Role of Methyltransferases

Following the synthesis of the core depside structure, a series of "tailoring" reactions occur to produce the final this compound molecule. Based on the identification of 4-O-demethylthis compound as the product of the PKS enzyme, the subsequent and likely final step in the pathway is a methylation reaction.

This reaction is catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. This enzyme transfers a methyl group to the 4-O-position of one of the phenolic rings of 4-O-demethylthis compound to yield this compound. While the specific methyltransferase responsible for this transformation in Usnea species has not yet been definitively characterized, its existence is inferred from the structure of the final product and its immediate precursor.

The proposed biosynthetic pathway is illustrated in the diagram below:

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing enzyme kinetics or in vivo concentrations of intermediates in the this compound biosynthetic pathway. However, analytical methods have been developed to quantify the final product, this compound, in lichen extracts. The following table summarizes representative quantitative information found in the literature.

| Compound | Species | Method | Concentration/Value | Reference |

| This compound | Usnea longissima | UPLC-ESI-QTOF-MS/MS | Detected as a major component | [1] |

| This compound | Usnea species | HPLC | Variable, can be a major depside | Not specified |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are central to this research.

Identification and Quantification of this compound and Precursors

Objective: To extract, identify, and quantify this compound and its potential precursors from Usnea species.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Extraction:

-

Grind air-dried lichen thalli (e.g., Usnea barbata) to a fine powder.

-

Extract the powder with acetone (10% w/v) at room temperature with constant stirring for 24 hours.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 30% to 100% methanol over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Identification: Compare the retention time and UV spectrum of the peaks in the sample extract with those of an authentic standard of this compound.

-

Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration in the sample based on the peak area.

-

Heterologous Expression of Polyketide Synthase Genes

Objective: To functionally characterize the PKS gene (pks1) responsible for the synthesis of the this compound precursor.

Protocol: Fungal Host System (e.g., Aspergillus oryzae)

-

Gene Amplification and Cloning:

-

Isolate genomic DNA from the mycobiont of a this compound-producing Usnea species.

-

Amplify the full-length pks1 gene using high-fidelity DNA polymerase and specific primers designed based on the known gene sequence.

-

Clone the amplified PCR product into a fungal expression vector under the control of a strong, inducible promoter (e.g., the amyB promoter).

-

-

Fungal Transformation:

-

Prepare protoplasts of the Aspergillus oryzae host strain.

-

Transform the protoplasts with the expression vector containing the pks1 gene using a polyethylene glycol (PEG)-mediated method.

-

Select for transformants on a suitable selective medium.

-

-

Expression and Metabolite Analysis:

-

Grow the positive transformants in a suitable liquid medium containing an inducer for the promoter (e.g., starch for the amyB promoter).

-

After a suitable incubation period (e.g., 5-7 days), extract the culture medium and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product synthesized by the PKS enzyme (i.e., 4-O-demethylthis compound).

-

Experimental Workflow and Logical Relationships

The process of identifying and characterizing the genes and enzymes involved in the this compound biosynthetic pathway follows a logical workflow. This workflow integrates genomic, transcriptomic, and biochemical approaches.

Conclusion

The biosynthesis of this compound in Usnea species is a fascinating example of fungal polyketide metabolism. While significant progress has been made in identifying the core polyketide synthase and the immediate precursor to this compound, further research is needed to fully characterize the tailoring enzymes, particularly the final methyltransferase, and to understand the regulatory mechanisms governing the pathway. The methodologies and information presented in this guide provide a solid foundation for researchers to build upon, ultimately enabling a complete understanding and potential biotechnological application of this important natural product pathway.

References

A Technical Guide to Barbatic Acid: A Prominent Secondary Metabolite in Cladonia Lichens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from a partnership between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), are prolific producers of unique secondary metabolites. These compounds, often crystalline and deposited on the fungal hyphae, are not essential for the lichen's primary metabolism but play crucial roles in survival, including defense against herbivores, antimicrobial activity, and protection from UV radiation. The concentration of these metabolites can be substantial, ranging from 0.1% to over 30% of the thallus dry weight[1]. The genus Cladonia is particularly rich in chemical diversity, and one of the key β-orcinol depsides found within this genus is barbatic acid.

This compound (C₁₉H₂₀O₇) is a polyketide-derived compound that has garnered significant interest for its diverse and potent biological activities. This guide provides a comprehensive technical overview of this compound, focusing on its biosynthesis, quantitative distribution in Cladonia species, detailed experimental protocols for its study, and its potential applications in drug development.

Biosynthesis of this compound

The biosynthesis of depsides like this compound is a complex process originating from the acetyl-polymalonyl pathway[1]. The core of this process is driven by large, multifunctional enzymes known as non-reducing polyketide synthases (NR-PKSs).

Recent genomic and functional analyses have begun to unravel the specific genetic architecture behind depside production. Studies have identified polyketide synthase gene clusters (BGCs) responsible for synthesizing the aromatic precursors of these molecules[2][3]. For instance, research has shown that the PKS gene pks1 is closely related to pks23, which is responsible for atranoric acid biosynthesis[2][3]. Heterologous expression of pks1 has been shown to produce 4-O-demethylthis compound, a direct precursor to this compound[2][3][4].

The general pathway involves:

-

Polyketide Chain Formation: An NR-PKS enzyme catalyzes the successive condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization to form a phenolic carboxylic acid unit (a monocyclic aromatic polyketide).

-

Esterification (Depside Bond Formation): Two of these phenolic units are linked via an ester bond. This crucial step can be catalyzed by specific domains within the PKS, such as the thioesterase (TE) domain, or by separate tailoring enzymes[5].

-

Tailoring Reactions: After the basic depside structure is formed, various "tailoring" enzymes, such as methyltransferases and oxidoreductases, perform final modifications (e.g., O-methylation) to produce the final this compound molecule.

Distribution and Quantification in Cladonia

| Cladonia Species | Metabolite(s) Identified | Quantitative Data (% Dry Weight) | Notes | Reference |

| Cladonia aggregata | This compound | >90% of ether extract | Used for biological activity studies. | [8] |

| Cladonia salzmannii | This compound | 1.3g from 22g thallus (~5.9%) | Purified from the ether extract. | [9] |

| Cladonia spp. (Kilimanjaro) | This compound | Not quantified | Identified as one of the 5 most common metabolites. | [6] |

| Cladonia uncialis | Usnic Acid | 0.4 - 3.8% | For comparison of typical metabolite concentrations. | [10] |

Table 1: Reported Occurrences and Concentrations of this compound and a Related Metabolite in Cladonia Species.

Experimental Protocols

The extraction, isolation, and analysis of this compound follow standard natural product chemistry workflows. The following protocols are generalized from common methodologies reported in the literature[8][9][11].

Protocol 1: Soxhlet Extraction

This method is suitable for exhaustive extraction of metabolites from dried lichen material.

-

Preparation: Clean lichen thalli of any substrate and debris. Air-dry the material completely and grind it into a fine powder.

-

Loading: Place approximately 10-20 g of the powdered lichen into a cellulose extraction thimble[11].

-

Apparatus Setup: Insert the thimble into a Soxhlet extractor fitted with a condenser and a round-bottom flask containing the extraction solvent. Diethyl ether is highly effective for this compound[8][9].

-

Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 12-24 hours, ensuring continuous cycling of the solvent.

-

Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude extract.

-

Storage: Store the crude extract in a sealed, light-protected vial at 4°C to prevent degradation[11].

Protocol 2: Isolation by Column Chromatography

This protocol is used to purify this compound from the crude extract.

-

Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane. Carefully pour the slurry into a glass column, allowing the solvent to drain while gently tapping to ensure even packing without air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform or a mixture of hexane/ethyl acetate). Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully layer the powder on top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

-

Fraction Collection: Collect eluting solvent in fractions (e.g., 10-20 mL per tube).

-

Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable solvent system and visualization method (e.g., UV light and/or a vanillin-sulfuric acid stain) to identify fractions containing this compound.

-

Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 3: Analysis by HPLC

High-Performance Liquid Chromatography is a standard method for assessing the purity and quantifying this compound.

-

System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used[12].

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (Solvent B) and water (Solvent A). Both solvents are typically acidified with 0.1% formic acid or phosphoric acid to improve peak shape by suppressing ionization[10][11].

-

Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min[12].

-

Detection: Monitor the elution at a wavelength where the compound has maximum absorbance (typically determined by a UV scan, e.g., ~254 nm or ~280 nm for phenolic compounds).

-

Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve. Filter all samples through a 0.45 µm syringe filter before injection.

-

Quantification: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the unknown sample and determine its concentration by interpolating its peak area on the calibration curve.

Biological Activities and Drug Development Potential

This compound has demonstrated a range of significant biological activities, making it a compound of interest for pharmaceutical research. Its activities are diverse, with particularly strong evidence in the field of parasitology.

-

Schistosomicidal Activity: this compound shows potent activity against Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis. Studies have shown it causes worm death at concentrations of 50-200 µM within 24 hours, with an IC₅₀ of 99.43 µM[9][13]. It induces extensive damage to the worm's tegument at concentrations as low as 25 µM[9][13].

-

Molluscicidal and Cercaricidal Activity: The compound is also effective against the snail vector of schistosomiasis, Biomphalaria glabrata, and exhibits cercaricidal activity against the parasite's larval stage at concentrations as low as 1 µg/mL[8].

-

Favorable Cytotoxicity Profile: Crucially for drug development, this compound has been shown to be non-toxic to human peripheral blood mononuclear cells at concentrations effective against S. mansoni, suggesting a favorable therapeutic window[9][13].

-

Other Reported Activities: Various studies have also reported anticancer, diuretic, antimicrobial, and anti-inflammatory properties for this compound and its derivatives, expanding its potential therapeutic applications[9].

Conclusion and Future Directions

This compound stands out as a highly promising secondary metabolite from Cladonia lichens. Its well-defined biosynthetic origins, significant biological activities—particularly its potent and selective anti-schistosomal effects—and established protocols for its isolation and analysis make it an attractive lead compound for drug development. Future research should focus on elucidating the precise molecular mechanisms of its antiparasitic action, conducting further preclinical evaluation, and exploring the synthesis of derivatives to optimize its potency and pharmacokinetic properties. The continued exploration of the Cladonia genus is likely to yield further insights into this and other valuable natural products.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Deciphering the biosynthetic pathways of lichen acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [helda.helsinki.fi]

- 7. Morphological and Chemical Traits of Cladonia Respond to Multiple Environmental Factors in Acidic Dry Grasslands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. This compound from Cladia aggregata (lichen): Cytotoxicity and in vitro schistosomicidal evaluation and ultrastructural analysis against adult worms of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Barbatic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barbatic acid, a naturally occurring depside found predominantly in lichens of the genera Usnea and Cladonia, has emerged as a compound of significant interest in the scientific community. Possessing a range of biological activities, including anticancer, antimicrobial, antioxidant, and schistosomicidal properties, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological functions, presenting quantitative data, detailed experimental methodologies, and visual representations of its purported mechanisms of action to support further research and drug discovery efforts.

Physicochemical Properties

This compound (2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid) is a depside with the chemical formula C₁₉H₂₀O₇ and a molecular weight of 360.36 g/mol . It is biosynthesized from two orsellinate derivative units.

| Property | Value |

| Molecular Formula | C₁₉H₂₀O₇ |

| Molecular Weight | 360.36 g/mol |

| Melting Point | 187 °C |

| Appearance | Colorless crystals |

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its pro-apoptotic and antiproliferative activities are key attributes of its anticancer potential.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of this compound against different human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| HEp-2 | Laryngeal Carcinoma | 6.25 | 17.35 | [1] |

| KB | Nasopharyngeal Carcinoma | 12.0 | 33.30 | [1] |

| NCI-H292 | Lung Mucoepidermoid Carcinoma | 19.06 | 52.89 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

-

Human cancer cell lines (e.g., HEp-2, KB, NCI-H292)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Putative Signaling Pathways in Anticancer Activity

While the precise molecular mechanisms underlying this compound's anticancer effects are not fully elucidated, the induction of apoptosis is a key proposed mechanism. Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.

Proposed Apoptotic Signaling Pathway

References

Unveiling the Pharmacological Potential of Barbatic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Barbatic acid, a naturally occurring depside found predominantly in lichens of the genera Usnea and Cladonia, is emerging as a compound of significant interest in the scientific community.[1] Historically isolated in 1880, recent investigations have begun to shed light on its diverse pharmacological effects, revealing a promising future in various therapeutic areas. This technical guide provides an in-depth overview of the known pharmacological activities of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Activities

This compound has demonstrated a range of biological activities, including antiparasitic, anticancer, and cytotoxic effects. The following sections delve into the specifics of these activities, presenting key quantitative data for comparative analysis.

Antiparasitic and Molluscicidal Effects

A significant body of research has focused on the efficacy of this compound against the human parasite Schistosoma mansoni and its intermediate host, the snail Biomphalaria glabrata. These studies highlight its potential for the control and eradication of schistosomiasis, a major global health concern.[1][2]

Table 1: Antiparasitic and Molluscicidal Activity of this compound

| Target Organism | Effect | Concentration/Dosage | Result | Reference |

| Schistosoma mansoni (adult worms) | Schistosomicidal | 50-200 μM | Lethality observed after 24 hours | [3][4] |

| 99.43 μM | IC50 for cell viability | [3][4] | ||

| 25 μM | Extensive damage to the worm's tegument | [3][4] | ||

| Schistosoma mansoni (cercariae) | Cercaricidal | 1 µg/mL | 100% lethality after 60 minutes of exposure | [2] |

| 0.45 µg/mL | LC50 after 120 minutes of exposure | [2] | ||

| Schistosoma mansoni (schistosomulae) | Schistosomicidal | 200 μM | 100% lethality after 24 hours | [5] |

| 100 μM | 89.5% lethality after 24 hours | [5] | ||

| 50 μM | 52% lethality after 24 hours | [5] | ||

| 25 μM | 28.5% lethality after 24 hours | [5] | ||

| Schistosoma mansoni (juvenile worms) | Schistosomicidal | 200 μM | 100% lethality | [5] |

| 100 μM | 31.7% lethality | [5] | ||

| Biomphalaria glabrata (adult mollusks) | Molluscicidal | 25 µg/mL | 100% lethality | [2] |

| 11.9 µg/mL | LC50 | [2] |

Anticancer and Cytotoxic Effects

This compound has exhibited cytotoxic and genotoxic activity against several tumor cell lines, indicating its potential as an antineoplastic agent.[1][6] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cells.

Table 2: Anticancer and Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Metric | Value | Reference |

| A549 | Human Lung Cancer | IC50 | 1.8 ± 0.7 µM | [7] |

| HEp-2 | Larynx Adenocarcinoma | IC50 | 19.06 µg/mL | [6] |

| NCI-H292 | Squamous Cell Lung Carcinoma | IC50 | 12.0 µg/mL | [6] |

| KB | Nasopharyngeal Squamous Cell Carcinoma | IC50 | 6.25 µg/mL | [6][8] |

| Sarcoma-180 | Sarcoma (in vivo) | Tumor Inhibition | 46.3% | [6] |

| Vero Cells | Kidney epithelial cells (non-cancerous) | CC50 | 12.10 ± 0.38 µM | [3] |

| Mouse 3T3 fibroblasts | Fibroblast cells | IC50 | 60.2 µM | [9] |

Importantly, studies have also shown that this compound is non-toxic to human peripheral blood mononuclear cells at concentrations effective against S. mansoni, suggesting a degree of selectivity.[1][3][4]

Experimental Protocols

The following sections outline the general methodologies employed in the key experiments cited. These protocols are synthesized from the available literature and provide a framework for understanding how the pharmacological effects of this compound were assessed.

In Vitro Schistosomicidal and Molluscicidal Assays

-

Organism Culture: Biomphalaria glabrata snails and Schistosoma mansoni cercariae, schistosomulae, juvenile, and adult worms are maintained under standard laboratory conditions.

-

Preparation of this compound: this compound is typically extracted from lichens such as Cladia aggregata using solvents like diethyl ether and purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[2] The purity and structure are confirmed by spectroscopic methods (NMR, IR).[2]

-

Exposure and Observation:

-

Molluscicidal Assay: Adult snails are exposed to varying concentrations of this compound in aqueous solution. Mortality is recorded at specified time points (e.g., 24 hours). The LC50 value is then calculated.[2]

-

Cercaricidal Assay: Freshly shed cercariae are exposed to different concentrations of this compound. Lethality is observed under a microscope, and the LC50 is determined.[2]

-

Schistosomicidal Assay (Adult, Juvenile, Schistosomulae): Worms are cultured in appropriate media (e.g., RPMI-1640) and exposed to various concentrations of this compound. Motility and mortality are assessed visually at different time intervals (e.g., 3, 24 hours).[3][4][5]

-

-

Cell Viability Assay (for S. mansoni): The viability of worms after exposure to this compound is quantified using methods like the MTT assay, which measures metabolic activity. The IC50 is then calculated.[4]

-

Ultrastructural Analysis: Changes in the tegument and internal structures of the worms following treatment are examined using scanning electron microscopy (SEM).[3][4]

In Vitro Anticancer and Cytotoxicity Assays

-

Cell Culture: Human cancer cell lines (e.g., A549, HEp-2, NCI-H292, KB) and non-cancerous cell lines (e.g., Vero, 3T3 fibroblasts, human peripheral blood mononuclear cells) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[4][6][9]

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of purified this compound.

-

Cytotoxicity Assessment: After a specified incubation period (e.g., 48 hours), cell viability is determined using standard assays such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Neutral Red Assay: Assesses lysosomal integrity.[9]

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is calculated from the dose-response curves.

Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, some key pathways and targets have been identified.

This compound is known to inhibit photosynthesis by irreversibly binding to proteins in the photosystem II complex.[1] In the context of its potential diuretic activity, derivatives of this compound have been studied for their interaction with WNK1 kinase.[10] Furthermore, related barbituric acid derivatives have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.[11]

Below are visual representations of a general experimental workflow for assessing bioactivity and the putative signaling pathways that may be modulated by this compound and its derivatives.

Conclusion and Future Directions

This compound has demonstrated significant pharmacological potential, particularly in the fields of parasitology and oncology. Its potent activity against Schistosoma mansoni and various cancer cell lines, coupled with a favorable preliminary safety profile, makes it a compelling candidate for further drug development.

Future research should focus on elucidating the precise molecular mechanisms underlying its biological activities. A deeper understanding of its targets and signaling pathways will be crucial for optimizing its therapeutic efficacy and minimizing potential off-target effects. In vivo studies in relevant animal models are also warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The synthesis of derivatives may also lead to compounds with enhanced potency and selectivity, further expanding the therapeutic applications of this promising natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Offers a New Possibility for Control of Biomphalaria Glabrata and Schistosomiasis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound from Cladia aggregata (lichen): Cytotoxicity and in vitro schistosomicidal evaluation and ultrastructural analysis against adult worms of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bioaustralis.com [bioaustralis.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Frontiers | Metabolism and toxicity of usnic acid and this compound based on microsomes, S9 fraction, and 3T3 fibroblasts in vitro combined with a UPLC-Q-TOF-MS method [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Antifibrotic Effects of a Barbituric Acid Derivative on Liver Fibrosis by Blocking the NF-κB Signaling Pathway in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Barbatic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of barbatic acid, a depside commonly found in lichens.[1] It summarizes key bioactivities, presents quantitative data from various studies, and offers detailed protocols for foundational in vitro assays. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound.

Overview of this compound Bioactivities

This compound (IUPAC name: 2-hydroxy-4-(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy-3,6-dimethylbenzoic acid) is a secondary metabolite produced by several lichen species, notably within the Usnea and Cladia genera.[1] Preliminary research has demonstrated its potential across several therapeutic areas, including oncology, infectious diseases, and parasitology. The primary reported bioactivities include antineoplastic, antimicrobial, and antioxidant effects.[1]

Below is a general workflow for the initial screening of a natural product like this compound.

Anticancer and Cytotoxic Activity

This compound has demonstrated significant cytotoxic and antineoplastic activity against various cancer cell lines in vitro and in vivo, combined with low toxicity in some models.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HEp-2 | Larynx Adenocarcinoma | 6.25 µg/mL | [2] |

| KB | Nasopharyngeal Squamous Cell Carcinoma | 12.0 µg/mL | [2] |

| NCI-H292 | Squamous Cell Lung Carcinoma | 19.06 µg/mL | [2] |

Potential Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanism of this compound's anticancer activity is not fully elucidated, its pro-apoptotic effects have been noted.[1] A common pathway for anticancer compounds is the induction of the intrinsic (mitochondrial) apoptosis pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases that execute cell death.

Antimicrobial Activity

This compound has shown notable activity against various pathogenic microorganisms, including bacteria and mycobacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of this compound against tested microorganisms.

| Microorganism | Type | MIC Value (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | Acid-fast Bacteria | 31.25 | [3] |

Antioxidant Activity

Some studies have indicated that this compound possesses antioxidant properties, which are common for phenolic compounds derived from lichens.[1] This activity is often evaluated by measuring the compound's ability to scavenge free radicals.

Other Bioactivities

Beyond the core areas, this compound has been investigated for its potent anthelmintic properties, particularly against the parasite Schistosoma mansoni, the causative agent of schistosomiasis.

Quantitative Data: Anthelmintic and Molluscicidal Activity

| Activity | Target Organism | Effective Concentration | Notes | Reference |

| Schistosomicidal (Cell Viability) | S. mansoni adult worms | IC50 = 99.43 µM | In vitro assay | |

| Schistosomicidal (Lethality) | S. mansoni adult worms | 50-200 µM | 100% lethality after 24h | |

| Cercaricidal | S. mansoni cercariae | 1 µg/mL | 100% elimination after 60 min | |

| Molluscicidal | Biomphalaria glabrata | 20-25 µg/mL | 100% lethality |

Experimental Protocols

Detailed methodologies for the preliminary in vitro screening of this compound are provided below.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot a dose-response curve to determine the IC50 value.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol or methanol. Prepare various concentrations of this compound in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: In a test tube or 96-well plate, add a specific volume of the this compound solution (e.g., 1 mL) to a defined volume of the DPPH solution (e.g., 3 mL). The control contains only the solvent and the DPPH solution.

-

Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like 20% DMSO.[3]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted inoculum to each well containing 100 µL of the serially diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound in which there is no visible turbidity (growth) after incubation. Growth can also be assessed by adding a viability indicator like resazurin.

References

An In-depth Technical Guide to the Spectroscopic Data of Barbatic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Barbatic acid, a naturally occurring depside found in various lichens. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in natural product chemistry, drug discovery, and development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, along with experimental protocols and a visualization of a relevant biological pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.02 | s | 1H | Ar-OH |

| 10.38 | s | 1H | Ar-OH |

| 6.41 | s | 1H | Ar-H |

| 6.38 | s | 1H | Ar-H |

| 3.84 | s | 3H | -OCH₃ |

| 2.64 | s | 3H | Ar-CH₃ |

| 2.50 | s | 3H | Ar-CH₃ |

| 2.09 | s | 3H | Ar-CH₃ |

| 2.07 | s | 3H | Ar-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O (ester) |

| 169.9 | C=O (acid) |

| 163.5 | Ar-C-OH |

| 158.4 | Ar-C-OH |

| 152.0 | Ar-C-O |

| 141.2 | Ar-C |

| 139.6 | Ar-C |

| 116.5 | Ar-C |

| 115.8 | Ar-CH |

| 111.7 | Ar-C |

| 107.5 | Ar-CH |

| 106.9 | Ar-C |

| 56.1 | -OCH₃ |

| 24.3 | Ar-CH₃ |

| 23.5 | Ar-CH₃ |

| 9.5 | Ar-CH₃ |

| 9.2 | Ar-CH₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretch (phenolic) |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1620, 1580, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester and ether) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 360 | [M]⁺ (Molecular Ion) |

| 196 | Fragment corresponding to the 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid moiety |

| 164 | Fragment corresponding to the 2,4-dihydroxy-3,6-dimethylbenzoic acid moiety |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard procedures for natural products isolated from lichens.

-

Extraction: The lichen material (e.g., Cladonia aggregata) is dried and ground to a fine powder. The powder is then subjected to Soxhlet extraction with a suitable solvent, such as diethyl ether or acetone, for several hours.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Purification: The crude extract is purified by column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure compound are combined and the solvent is evaporated.

-

Crystallization: The purified this compound can be further purified by recrystallization from a suitable solvent system, such as methanol/water or acetone/hexane, to obtain pure crystals.

-

Sample Preparation: A small amount (typically 5-10 mg) of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using the spectrometer's software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

Sample Preparation: A small amount of the dried, purified this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-